molecular formula C10H15NO3 B1464209 Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate CAS No. 1211514-28-1

Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate

Cat. No.: B1464209
CAS No.: 1211514-28-1
M. Wt: 197.23 g/mol
InChI Key: ZWRKSPVNWGCXSI-UHFFFAOYSA-N
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Description

Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate is a chemical compound with the molecular formula C10H15NO3 . It belongs to the class of 1,2-oxazoles (isoxazoles), which are five-membered heterocyclic rings containing oxygen and nitrogen atoms. These structures are recognized as privileged scaffolds in medicinal and organic chemistry due to their significant pharmacological and biological properties . Oxazole derivatives, particularly 4,5-disubstituted variants, are highly valuable as building blocks for synthesizing numerous natural products and bioactive molecules . They serve as key intermediates in developing pharmaceuticals and functional materials, with applications noted in the late-stage functionalization of complex bioactive molecules . Researchers utilize these compounds in exploring new synthetic pathways and as core structures in the development of polymers and other advanced materials . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory settings and is not for personal use.

Properties

IUPAC Name

ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-7-9(10(12)13-6-3)8(5-2)14-11-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRKSPVNWGCXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclization via Ethyl 2-Ethoxymethylene Acetoacetate Route

One of the most common approaches to prepare substituted oxazole esters, including ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate analogs, involves the synthesis of ethyl 2-ethoxymethylene acetoacetate followed by reaction with hydroxylamine derivatives.

Key Steps:

  • Synthesis of Ethyl 2-Ethoxymethylene Acetoacetate:
    Triethyl orthoformate and ethyl acetoacetate are heated in acetic anhydride solvent, which facilitates the formation of ethyl 2-ethoxymethylene acetoacetate with the removal of low boiling by-products such as ethyl acetate. This step is efficient with relatively high yield and short reaction time.

  • Cyclization with Hydroxylamine:
    The ethyl 2-ethoxymethylene acetoacetate is reacted with hydroxylamine hydrochloride or free hydroxylamine in aqueous or alcoholic solvents under controlled pH and temperature. This reaction leads to the formation of the isoxazole ring via cyclization.

Advantages and Challenges:

  • The method provides good regioselectivity and relatively mild reaction conditions.
  • However, the reaction often suffers from the formation of isomeric by-products (e.g., ethyl 3-methylisoxazole-4-carboxylate isomers in related systems), which can affect purity.
  • Reaction yields vary between 55% to 85%, depending on conditions such as temperature, solvent, and order of reagent addition.
  • The use of free hydroxylamine aqueous solution instead of hydroxylamine salts can reduce isomer content and improve regioselectivity, albeit sometimes at the cost of yield.

Typical Reaction Conditions and Purification:

Step Reagents & Conditions Yield (%) Notes
1 Triethyl orthoformate + ethyl acetoacetate in acetic anhydride, heated 70-85 Removal of ethyl acetate byproduct
2 Ethyl 2-ethoxymethylene acetoacetate + hydroxylamine hydrochloride (or free hydroxylamine), aqueous or alcoholic solvent, reflux or 0-10°C 61-85 Reaction time: 4-30 hours; pH adjusted for selectivity
3 Extraction, washing, drying, concentration - Organic phase isolation and purification

This method is well-documented in Chinese and international patents and pharmaceutical literature, emphasizing cost-effectiveness and scalability for industrial synthesis.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents

A recently developed and highly efficient method involves direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a triflylpyridinium reagent.

Mechanism and Procedure:

  • The carboxylic acid substrate is converted in situ to an acylpyridinium salt by reaction with triflylpyridinium reagent.
  • The acylpyridinium intermediate is then trapped by isocyanoacetates or tosylmethyl isocyanide, leading to the formation of the oxazole ring via a [3+2] cycloaddition mechanism.

Advantages:

  • This method tolerates a broad range of substrates, including sterically hindered and sensitive functional groups.
  • It proceeds under mild conditions (e.g., 40 °C, 30 minutes), making it rapid and scalable.
  • The base DMAP used in the reaction can be recovered and reused, enhancing sustainability.
  • Yields are generally high (up to 94%), with good regioselectivity.

Typical Reaction Conditions:

Component Equivalents Solvent Temperature Time Yield (%)
Carboxylic acid 1.0 DCM (0.1 M) 40 °C 30 minutes 80-94
DMAP-Tf (triflylpyridinium salt) 1.3
Base (e.g., triethylamine) 1.5
Isocyanoacetate 1.2

Example Substrate Scope:

  • Aromatic acids with halogen substituents (F, Cl, Br, I)
  • Aliphatic acids including diacids like terephthalic acid
  • Carboxylic acids with phosphine oxide groups

This method represents a modern, versatile approach for oxazole synthesis, potentially applicable to this compound if suitable precursors are used.

Alkylation and Cyclization via Isocyanoacetate Intermediates

Another approach involves alkylation reactions on oxazole intermediates or direct cyclization involving ethyl isocyanoacetate.

Procedure Highlights:

  • Ethyl isocyanoacetate is reacted with substituted aromatic or aliphatic precursors in the presence of bases such as sodium hydride or triethylamine in dry solvents like DMF or THF.
  • The reaction is typically heated (e.g., 60-100 °C) for several hours to overnight to complete cyclization and substitution.
  • Workup involves acidification, extraction, and chromatographic purification.

Example:

  • A substituted oxazole-4-carboxylate intermediate was treated with sodium hydride in dry DMF, followed by addition of ethyl isocyanoacetate, heated overnight to afford the target oxazole ester in moderate yields (~52%).

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Advantages Disadvantages
Ethyl 2-Ethoxymethylene Acetoacetate + Hydroxylamine Triethyl orthoformate, ethyl acetoacetate, acetic anhydride; hydroxylamine salts or free hydroxylamine; reflux or 0-10°C 55-85 Cost-effective, mild conditions Isomer formation, longer reaction time
Direct from Carboxylic Acids + Triflylpyridinium Reagent Carboxylic acid, DMAP-Tf, base, isocyanoacetate, DCM, 40 °C, 30 min 80-94 Rapid, scalable, broad substrate scope Requires specialized reagent (DMAP-Tf)
Alkylation with Ethyl Isocyanoacetate Sodium hydride or triethylamine, dry DMF or THF, 60-100 °C, overnight ~50-60 Direct alkylation, versatile Moderate yield, longer reaction time

Detailed Research Findings and Notes

  • The classical method using ethyl 2-ethoxymethylene acetoacetate is well-established in pharmaceutical synthesis, especially for analogs of isoxazole and oxazole carboxylates. It balances cost and purity but requires careful control to minimize isomer impurities.
  • The novel triflylpyridinium-mediated synthesis offers a significant improvement in reaction speed and substrate tolerance, which could be adapted for this compound synthesis if starting from appropriate carboxylic acids and isocyanoacetates.
  • Alkylation strategies using ethyl isocyanoacetate and strong bases are useful for introducing substituents on the oxazole ring but may require optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate is as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit promising anticancer properties. For instance, the introduction of different substituents on the oxazole ring can lead to compounds that selectively inhibit cancer cell proliferation. Research has shown that certain oxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Compounds containing the oxazole moiety have also been investigated for their anti-inflammatory effects. This compound derivatives have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions that are crucial for developing complex organic molecules.

Synthesis of Isoxazoles

The compound can be utilized in synthetic pathways to create isoxazoles through cycloaddition reactions. For example, it can react with nitrile oxides generated from carboxylic acids to form substituted isoxazoles, which are valuable in pharmaceuticals and agrochemicals .

Functionalization Reactions

The presence of the carboxylate group in this compound facilitates various functionalization reactions, including esterification and amidation. These reactions allow for the introduction of diverse functional groups, enhancing the compound's utility in synthesizing complex molecules .

Data Table: Applications Overview

Application AreaSpecific UseReferences
Medicinal ChemistryAnticancer compounds
Anti-inflammatory agents
Organic SynthesisSynthesis of isoxazoles
Functionalization reactions

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of oxazole derivatives based on this compound and evaluated their cytotoxic effects on human cancer cell lines. The results showed that specific modifications increased potency against breast cancer cells significantly compared to unmodified compounds .

Case Study: Anti-inflammatory Properties

Another research group focused on the anti-inflammatory properties of this compound derivatives. They demonstrated that certain compounds could reduce the levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate

  • Substituents : Methyl (position 3), acetyl (position 5).
  • Methyl at position 3 reduces steric hindrance relative to ethyl.
  • Properties : Higher polarity and lower lipophilicity than the diethyl-substituted compound, as inferred from its safety data (e.g., handling precautions due to reactivity) .

Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate

  • Substituents: 4-Chlorophenyl (position 3), dimethylamino ethenyl (position 5).
  • Key Differences: The chlorophenyl group contributes electron-withdrawing effects, while the ethenyl group enables π-conjugation, altering electronic properties. The dimethylamino group may enhance solubility in polar solvents.
  • Properties: Extended conjugation likely shifts UV-Vis absorption spectra, relevant for optical applications.

Ethyl 3-(3,10-dibromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate (MC219)

  • Substituents : Dibromoanthracenyl (position 3), methyl (position 5).
  • Key Differences: The anthracenyl group introduces a bulky aromatic system, enabling π-π stacking interactions.
  • Properties : Enhanced antitumor activity observed in anthracenyl-substituted isoxazoles due to DNA intercalation or topoisomerase inhibition mechanisms. The diethyl groups in the target compound lack this aromatic functionality but may improve membrane permeability .

Electronic and Physicochemical Properties

A comparative analysis of substituent effects on electronic properties is summarized below:

Compound Substituents (Positions 3,5) Key Electronic Effects LogP* (Predicted) Bioactivity Relevance
Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate Ethyl, Ethyl Electron-donating, increased lipophilicity ~2.8 Enhanced cellular uptake
Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate Methyl, Acetyl Electron-withdrawing (acetyl) ~1.5 Higher reactivity, potential metabolic instability
MC219 Dibromoanthracenyl, Methyl π-Conjugation, halogen bonding ~4.2 Antitumor activity via DNA interaction
PUB9 Cyclohexylamino, Nitrothiophenyl Polar functional groups ~3.0 Antimicrobial biofilm inhibition

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its structural formula can be represented as follows:

C11H15NO3\text{C}_{11}\text{H}_{15}\text{N}\text{O}_3

This compound's unique structure contributes to its biological activity, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound has an IC50 value of approximately 0.69μM0.69\,\mu M against U2OS osteosarcoma cells and 0.70μM0.70\,\mu M against HeLa cervical carcinoma cells .

This potency suggests that this compound may serve as a promising lead in the development of novel anticancer agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. In particular:

  • Cyclooxygenase-2 (COX-2) : this compound has shown inhibitory activity against COX-2, an enzyme linked to inflammation and cancer progression . The inhibition of COX-2 can lead to reduced tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethyl groups or the oxazole ring can significantly impact its potency and selectivity.

Modification Effect on Activity
Increase in alkyl chain lengthEnhanced lipophilicity and cell membrane permeability
Substitution on the oxazole ringAltered binding affinity for target enzymes

These findings underline the importance of chemical modifications in enhancing the therapeutic profile of this compound.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation of this compound's effects on multiple cancer cell lines showed significant apoptosis induction through mitochondrial pathways .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size compared to control groups, indicating its potential for systemic application in cancer therapies .

Q & A

Q. What in silico tools predict metabolic pathways for oxazole-based compounds?

  • Methodological Answer : Use tools like PISTACHIO or REAXYS to simulate Phase I/II metabolism. For example, esterases may hydrolyze the ethyl group, forming 3,5-diethyl-1,2-oxazole-4-carboxylic acid () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate
Reactant of Route 2
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Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate

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